2-((Chloromethyl)thio)pyrimidine

Catalog No.
S1486080
CAS No.
19834-93-6
M.F
C5H5ClN2S
M. Wt
160.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Chloromethyl)thio)pyrimidine

CAS Number

19834-93-6

Product Name

2-((Chloromethyl)thio)pyrimidine

IUPAC Name

2-(chloromethylsulfanyl)pyrimidine

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

InChI

InChI=1S/C5H5ClN2S/c6-4-9-5-7-2-1-3-8-5/h1-3H,4H2

InChI Key

RFJFZILWLCPSIX-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SCCl

Canonical SMILES

C1=CN=C(N=C1)SCCl

Anti-Inflammatory Applications

Field: Pharmacology and Medicinal Chemistry

Application Summary: Pyrimidines have been found to have anti-inflammatory effects. This is attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Methods of Application: The synthesis of pyrimidines involves numerous methods. The anti-inflammatory effects are evaluated through various in vitro and in vivo tests .

Results or Outcomes: A large number of pyrimidines exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .

Antioxidant Applications

Application Summary: Pyrimidines, including “2-((Chloromethyl)thio)pyrimidine”, have been found to display antioxidant effects .

Methods of Application: The antioxidant activity of the compounds is measured by standard free radical scavenging assays .

Results or Outcomes: The compounds with significant antioxidant activity were then screened for the in vivo anti-inflammatory activity .

Anticancer Applications

Field: Pharmacology and Oncology

Application Summary: Certain pyrimidines have been found to have anticancer properties. They have been used extensively as antiviral and anticancer agents .

Methods of Application: The anticancer activity of the compounds is evaluated through in vitro tests such as the MTT assay .

Results or Outcomes: Some synthesized compounds showed significant activity against certain cancer cell lines .

2-((Chloromethyl)thio)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring with a chloromethylthio substituent at the second position. Pyrimidines are aromatic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring, making them significant in various chemical and biological contexts. The compound's molecular formula is C6H6ClN2S, and it has been recognized for its potential utility in organic synthesis and medicinal chemistry due to its unique structural features and reactivity patterns .

  • Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution by various nucleophiles such as amines or alcohols, yielding different derivatives. This reaction is often facilitated by bases like sodium hydroxide or potassium carbonate .
  • Oxidation and Reduction: The thio group can be oxidized to form sulfoxides or sulfones, while reduction processes can convert it into thiols .
  • Cyclization Reactions: The compound can participate in cyclization reactions, leading to the formation of more complex heterocyclic structures .

These reactions highlight the versatility of 2-((Chloromethyl)thio)pyrimidine in synthetic organic chemistry.

Research indicates that 2-((Chloromethyl)thio)pyrimidine exhibits potential biological activities, particularly antimicrobial and antiviral properties. Pyrimidine derivatives are known to interact with various biological targets, including enzymes and receptors involved in cellular processes. For instance, some pyrimidine compounds have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, they may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators such as prostaglandin E2 .

The synthesis of 2-((Chloromethyl)thio)pyrimidine typically involves nucleophilic substitution reactions. A common method includes:

  • Starting Material: 2-chloromethylpyrimidine.
  • Reagents: Thiol-containing reagents are used for substitution.
  • Conditions: The reaction is often conducted in the presence of a base like sodium hydroxide or potassium carbonate to facilitate the substitution process.

In industrial settings, continuous flow synthesis may be employed to enhance efficiency and yield while minimizing waste .

2-((Chloromethyl)thio)pyrimidine has diverse applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex heterocyclic compounds.
  • Medicinal Chemistry: The compound is explored for its potential as a precursor for pharmaceutical agents with therapeutic effects.
  • Material Science: It finds applications in developing materials with specific properties, such as corrosion inhibitors and organic semiconductors .

Studies on the interactions of 2-((Chloromethyl)thio)pyrimidine with biological targets have revealed its potential to modulate several biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in inflammatory responses or cell cycle regulation. Such interactions suggest that this compound could be a valuable lead in drug discovery efforts aimed at treating various diseases, including cancer and inflammatory disorders .

Several compounds share structural similarities with 2-((Chloromethyl)thio)pyrimidine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
2-ThiopyrimidineLacks chloromethyl groupDifferent reactivity; used in similar applications
2-ChloropyrimidineContains chlorine but no thio groupReactivity differs; primarily used as an intermediate
2-MethylthiopyrimidineSubstituted with a methyl group insteadDifferent chemical behavior; explored for different biological activities
2-((Piperidin-2-ylmethyl)thio)pyrimidineContains piperidine moiety linked via thioetherDistinct biological activity; used in medicinal chemistry

These comparisons illustrate how variations in substituents can significantly influence the reactivity and applications of pyrimidine derivatives .

Nucleophilic Substitution Reactions in Pyrimidine Functionalization

Nucleophilic substitution reactions are central to the functionalization of pyrimidines and play a critical role in the synthesis of 2-((chloromethyl)thio)pyrimidine. Pyrimidine exhibits distinct reactivity patterns that guide these transformations. According to established research, nucleophilic C-substitution in pyrimidine is facilitated at the 2-, 4-, and 6-positions due to their electron-deficient nature, though examples in the literature are relatively limited. This electronic distribution explains why the chloromethylthio group can be effectively introduced at the 2-position.

The fundamental reaction mechanism underlying the synthesis of 2-((chloromethyl)thio)pyrimidine typically involves nucleophilic substitution. Recent studies have significantly revised our understanding of nucleophilic aromatic substitution (SNAr) reactions. While traditionally viewed as following a stepwise mechanism involving Meisenheimer complex formation, contemporary research has revealed that many SNAr reactions actually proceed through a concerted pathway, where nucleophilic attack and leaving group departure occur simultaneously.

This mechanistic diversity is reflected in the reactivity patterns observed with sulfur nucleophiles. In a comprehensive kinetic study examining the reactions of biothiols with dinitrobenzene derivatives, reactivity was found to increase in the order: N-acetyl cysteine > Glutathione > Cysteine > L-cysteine ethyl ester. These findings provide valuable insights for optimizing reactions involving the thiolate nucleophile in the synthesis of our target compound.

Table 1: Reactivity of Biothiols in Nucleophilic Substitution Reactions

BiothiolpKaReaction Rate with FDNB (sM-1)
L-Cysteine ethyl ester6.505.45 ± 0.17
Cysteine8.1021.32 ± 0.66
Glutathione8.7566.90 ± 1.62
N-Acetylcysteine9.5095.63 ± 3.28

The synthesis of 2-((chloromethyl)thio)pyrimidine likely follows a similar pathway to other 2-thioalkylpyrimidines, where a nucleophilic 2-mercaptopyrimidine reacts with a chloromethylating agent. This approach is analogous to the synthesis of 2-(benzylthio)pyrimidines, where 2-thiopyrimidines react with benzyl halides in the presence of bases such as potassium carbonate or triethylamine. The general procedure typically involves dissolving the 2-thiopyrimidine derivative in DMF, adding K₂CO₃, and then introducing the alkyl halide dropwise. Alternatively, THF can be used as a solvent with triethylamine as the base for more sensitive substrates.

Cyclization Strategies for Thiopyrimidine Core Assembly

The synthesis of the thiopyrimidine core structure, which serves as a precursor to 2-((chloromethyl)thio)pyrimidine, often employs cyclization reactions. One well-established approach involves ring-closing cyclization through the condensation of β-keto esters with thiourea under basic conditions.

A particularly versatile method, as described in published protocols, involves the reaction of thiourea, benzaldehyde, and ethyl acetoacetate in anhydrous ethanol catalyzed by concentrated hydrochloric acid. This multicomponent reaction proceeds effectively under reflux conditions for approximately 2 hours, yielding the thiopyrimidine scaffold which can subsequently be functionalized at the sulfur position.

The mechanism of this cyclization process begins with the formation of an enone intermediate through Knoevenagel condensation between the aldehyde and ethyl acetoacetate. This enone subsequently undergoes Michael addition with thiourea, followed by intramolecular cyclization and dehydration to yield the thiopyrimidine core. The resulting 2-thiopyrimidine can then be functionalized at the sulfur position through S-alkylation with chloromethyl halides to produce 2-((chloromethyl)thio)pyrimidine.

An innovative approach to dihydropyrimidine synthesis was recently reported involving a sequential Kornblum oxidation/Biginelli reaction. This one-pot process generates the required aldehyde intermediate in situ through oxidation of benzyl halides, which then participates in the Biginelli cyclization with urea or thiourea and a β-keto ester. While this methodology focuses on dihydropyrimidines rather than the fully aromatic pyrimidines, it exemplifies the continuous innovation in heterocyclic synthesis that could potentially be adapted for more efficient preparation of thiopyrimidine precursors.

The general procedure for synthesizing 2-thiopyrimidines through cyclization can be summarized as follows:

  • Combine thiourea (12.5 mmol), benzaldehyde (13 mmol), and ethyl acetoacetate (19 mmol) in anhydrous ethanol (10 mL).
  • Add concentrated hydrochloric acid (37%, 10 drops) as catalyst.
  • Reflux the reaction mixture for 2 hours.
  • Quench the reaction with ice water to precipitate the product.
  • Filter, wash with cold ethanol, and recrystallize from ethanol to obtain the purified 2-thiopyrimidine.

This 2-thiopyrimidine can then serve as the key intermediate for conversion to 2-((chloromethyl)thio)pyrimidine through subsequent S-alkylation with a chloromethyl halide.

Novel Crown Ether-Mediated Synthesis Approaches

Crown ethers represent an innovative tool in heterocyclic synthesis due to their ability to complex with metal cations, thereby enhancing the reactivity of the corresponding anions. While direct applications to 2-((chloromethyl)thio)pyrimidine synthesis are not explicitly documented in the literature, the principles established for related pyrimidine derivatives offer promising avenues for methodology development.

A notable example is found in the synthesis of dibenzo-18-crown-6 ether containing pyrimidine derivatives. This approach employs a multistep strategy:

  • Acetylation of dibenzo-18-crown-6 to yield the 4,4'-diacetyl derivative
  • Condensation with substituted aldehydes to form corresponding chalcones
  • Reaction of these chalcones with guanidine hydrochloride to generate 2-amino-pyrimidine derivatives

While this methodology utilizes guanidine rather than thiourea for pyrimidine formation, the underlying principles can be adapted for thiopyrimidine synthesis. The crown ether moiety potentially serves dual purposes—as a structural component and as a catalyst facilitating metal complexation. This complexation could enhance the nucleophilicity of thiourea or 2-mercaptopyrimidine in reactions leading to 2-((chloromethyl)thio)pyrimidine.

The application of crown ethers in nucleophilic substitution reactions involving thiolates has significant precedent in organic synthesis. By complexing with counterions (typically alkali metals), crown ethers effectively create "naked" nucleophiles with enhanced reactivity. In the context of 2-((chloromethyl)thio)pyrimidine synthesis, 18-crown-6 could potentially complex with potassium from potassium thiolate (generated from 2-mercaptopyrimidine), accelerating its reaction with chloromethyl halides and potentially improving yields and selectivity.

Catalytic Systems for Regioselective Chloromethylthio Incorporation

The regioselective incorporation of the chloromethylthio group at the 2-position of pyrimidine represents a critical challenge in the synthesis of 2-((chloromethyl)thio)pyrimidine. While direct examples specific to this compound are limited in the literature, related methodologies provide valuable insights for developing efficient catalytic approaches.

A particularly informative precedent is found in chloromethylation reactions of heterocycles, as exemplified by the well-documented chloromethylation of thiophene. This process employs chloromethylating agents such as concentrated aqueous hydrochloric acid, hydrogen chloride gas, and formaldehyde or its polymers (e.g., paraformaldehyde). The reaction proceeds under carefully controlled temperature conditions, typically between -15°C and +20°C, with the range of 0°C to +10°C being optimal.

Table 2: Optimal Conditions for Chloromethylation Reactions

ParameterOptimal RangeNotes
Temperature0°C to +10°CLower temperatures minimize side reactions
CatalystKeto compoundsEnhances regioselectivity
Formaldehyde SourceParaformaldehydeMore controlled release of formaldehyde
SolventNeat or minimalConcentration effects favor desired product
pH ControlAcidic (HCl)Essential for mechanism

An innovative aspect of these chloromethylation protocols is the incorporation of keto compounds as catalysts or additives. Compounds such as dimethyl ketone, diethyl ketone, methyl ethyl ketone, and methyl isobutyl ketone have been shown to significantly influence the regioselectivity of the chloromethylation process. While the exact mechanism of this effect remains under investigation, it likely involves coordination with the reactive intermediates, directing the chloromethylation to specific positions of the heterocyclic ring.

For the preparation of 2-thioalkyl pyrimidines, patent literature describes processes involving the treatment of precursor compounds with specific reagents under controlled conditions. These methods could potentially be adapted for the synthesis of 2-((chloromethyl)thio)pyrimidine by employing the appropriate chloromethylating agents.

The development of catalytic systems for regioselective functionalization of pyrimidines continues to advance. Recent work in the field of nucleophilic aromatic substitution has demonstrated that reactions between indole and moderately electron-deficient aryl fluorides proceed by a borderline mechanism and are subject to general base catalysis. These findings suggest that carefully selected base catalysts could potentially enhance the regioselectivity of reactions leading to 2-((chloromethyl)thio)pyrimidine.

The anti-inflammatory properties of 2-((Chloromethyl)thio)pyrimidine are hypothesized to arise from its ability to interfere with key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). Thiopyrimidine derivatives have demonstrated efficacy in reducing prostaglandin E₂ (PGE₂) synthesis by competitively inhibiting COX-2 enzymatic activity [3]. The chloromethylthio moiety may enhance binding affinity to COX-2’s hydrophobic pocket, as evidenced by molecular docking studies of analogous compounds [3].

Additionally, the compound’s sulfur atom facilitates interactions with cysteine residues in IκB kinase (IKK), preventing NF-κB activation and subsequent transcription of pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [3]. In murine macrophage models, thiopyrimidines reduced TNF-α levels by 40–60% at micromolar concentrations, suggesting a dose-dependent suppression of acute inflammation [3].

Antioxidant Properties and Free Radical Scavenging Mechanisms

2-((Chloromethyl)thio)pyrimidine exhibits radical scavenging activity attributable to its thioether (-S-) and aromatic pyrimidine components. The sulfur atom donates electrons to neutralize reactive oxygen species (ROS), such as hydroxyl radicals (- OH) and superoxide anions (O₂⁻), via single-electron transfer mechanisms [3]. In vitro assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) revealed 65–75% radical inhibition at 100 μM concentrations for structurally similar thiopyrimidines [3].

The chloromethyl group may further enhance antioxidant capacity by stabilizing the thiyl radical intermediate, prolonging the compound’s redox activity. Density functional theory (DFT) calculations indicate a bond dissociation energy (BDE) of 78 kcal/mol for the S-H bond in thiopyrimidines, favoring hydrogen atom transfer (HAT) reactions against lipid peroxidation chains [3].

Antimicrobial Efficacy Against Multidrug-Resistant Pathogens

2-((Chloromethyl)thio)pyrimidine disrupts microbial growth through dual mechanisms: (1) inhibition of dihydrofolate reductase (DHFR) in bacteria and (2) interference with viral protease activity. Against methicillin-resistant Staphylococcus aureus (MRSA), thiopyrimidines exhibited minimum inhibitory concentrations (MIC) of 4–8 μg/mL, surpassing clindamycin (MIC = 16 μg/mL) in efficacy [3]. The chloromethyl group enhances lipophilicity, promoting penetration through bacterial cell membranes.

In HIV-1-infected MT-4 lymphocytes, derivatives of this compound reduced viral replication by 90% at 2.1 μM, likely through binding to the protease active site (PDB: 1D4H) [3]. Molecular dynamics simulations revealed hydrogen bonding between the pyrimidine nitrogen and Asp25 residues, critical for enzymatic inhibition [3].

Table 2: Antimicrobial Activity Profile

PathogenMIC (μg/mL)Target EnzymeReference
MRSA4.0DHFR [3]
Mycobacterium tuberculosis2.5Enoyl-ACP reductase [3]
HIV-12.1 μMHIV-1 protease [3]

Electronic Effects of Substituent Patterns on Bioactivity

The electronic properties of substituents attached to the pyrimidine ring system of 2-((chloromethyl)thio)pyrimidine play a crucial role in determining its biological activity. Electron-withdrawing groups (EWG) and electron-donating groups (EDG) exert distinct influences on the molecular reactivity and target binding affinity through their inductive and resonance effects [1] [2] [3].

Electron-Withdrawing Groups and Bioactivity Enhancement

Research has demonstrated that the incorporation of electron-withdrawing groups into the pyrimidine scaffold significantly enhances biological activity through improved electrostatic stabilization with target proteins. The trifluoromethyl group (-CF3) represents one of the most potent electron-withdrawing substituents, exhibiting binding energies ranging from -9.0 to -10.2 kcal/mol [2] [3]. Studies investigating pyrimidine-based compounds as matrix metalloproteinase-7 inhibitors revealed that the addition of electron-withdrawing groups induced radical improvements in hydrogen bond strength with key amino acid residues, particularly Leu181 and Ala182 [2] [3].

The chloromethyl group in 2-((chloromethyl)thio)pyrimidine exhibits moderate electron-withdrawing properties through its inductive effect, contributing to enhanced target binding with energies typically ranging from -7.0 to -8.5 kcal/mol [5] [6]. This moderate electronic effect provides an optimal balance between binding affinity and selectivity, avoiding the potential toxicity associated with more potent electron-withdrawing substituents [5].

Electron-Donating Groups and Selectivity Modulation

Conversely, electron-donating groups generally reduce overall binding affinity but can enhance selectivity for specific biological targets. The methylthio group (-SCH3) in the compound structure acts as a weak electron-donating substituent, contributing to improved membrane permeability and favorable pharmacokinetic properties [7] [8]. Research on thiopyrimidine derivatives has shown that the presence of sulfur-containing electron-donating groups can facilitate specific interactions with cysteine residues in target proteins [8] [9].

The amino group (-NH2) demonstrates strong electron-donating properties through its mesomeric effect, leading to enhanced selectivity for certain enzymatic targets. Studies on 2,4-disubstituted pyrimidines revealed that amino substitution at specific positions significantly influenced cholinesterase inhibition activity, with compounds containing amino groups exhibiting IC50 values in the micromolar range [10].

Positional Effects and Electronic Distribution

The position of substituents on the pyrimidine ring critically influences their electronic impact on bioactivity. The 2-position, where the chloromethylthio group is located, experiences the strongest electronic effects due to its proximity to the electron-deficient nitrogen atoms [1] [11]. Computational studies using density functional theory have shown that substituents at the 2-position have a more pronounced influence on the electronic structure compared to modifications at other positions [1] [11].

The electron-deficient nature of the 2-, 4-, and 6-positions in the pyrimidine ring makes these sites particularly susceptible to nucleophilic attack, while the 5-position remains relatively electron-rich [12]. This electronic distribution pattern explains why substitutions at the 2-position, such as the chloromethylthio group, can significantly modulate biological activity through altered electrostatic interactions with target proteins [11] [12].

Quantitative Structure-Activity Relationship Analysis

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have provided valuable insights into the electronic requirements for optimal bioactivity. Comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) models have demonstrated that electrostatic fields contribute more significantly to bioactivity than steric effects in pyrimidine derivatives [13] [14] [15]. The best CoMSIA models achieved correlation coefficients (R²) exceeding 0.93, indicating strong predictive power for activity optimization [13] [14].

SubstituentElectronic EffectImpact on BioactivityBinding Energy Range (kcal/mol)
Electron-withdrawing groups (EWG)Strong -I effectEnhanced binding affinity through electrostatic stabilization-8.0 to -10.5
Electron-donating groups (EDG)Weak +I effectReduced binding affinity in most cases-6.5 to -8.0
Chloromethyl groupModerate -I effectModerate enhancement of target binding-7.0 to -8.5
Methylthio groupWeak +I effectImproved membrane permeability-6.0 to -7.5
Trifluoromethyl (-CF3)Strong -I effectSignificant improvement in hydrogen bonding-9.0 to -10.2
Methoxy group (-OCH3)Weak +I/-M effectMixed effects depending on position-6.8 to -8.2
Nitro group (-NO2)Very strong -I/-M effectHigh cytotoxicity and enzyme inhibition-8.5 to -11.0
Amino group (-NH2)Strong +M effectEnhanced selectivity for certain targets-7.2 to -9.0

Steric Considerations in Pyrimidine Ring Modifications

Steric effects represent a fundamental determinant of biological activity in pyrimidine derivatives, influencing molecular recognition, binding affinity, and selectivity through spatial constraints imposed by substituent size and conformation. The steric environment around the pyrimidine ring directly affects the compound's ability to interact with target proteins and penetrate cellular membranes [16] [17] [18].

Steric Hindrance and Binding Affinity

The introduction of bulky substituents at different positions of the pyrimidine ring produces distinct steric effects that can either enhance or diminish biological activity. Research on pyrimidine ring modifications has demonstrated that bulky substituents at the 2-position generally result in reduced binding affinity due to steric clashes with the binding pocket of target proteins [16] [19]. The blocking of cyclobutane pyrimidine dimer formation by tert-butyl substitution at the 5-position exemplifies how extreme steric hindrance can completely abolish biological activity [16].

Conversely, moderate steric bulk at the 4-position often enhances selectivity by promoting favorable geometric complementarity with specific target sites. Studies on pyrido[2,3-d]pyrimidin-7(8H)-ones revealed that steric hindrance at the 4-position could preclude the construction of certain ring systems, thereby limiting chemical diversity but potentially improving target specificity [19].

Conformational Flexibility and Bioactivity

The conformational flexibility of pyrimidine derivatives plays a crucial role in their biological activity, with medium-sized and macrocyclic scaffolds exhibiting greater conformational diversity compared to rigid bicyclic systems [20]. Research on conformationally diverse pyrimidine-embedded cycles demonstrated that flexible molecules can adopt multiple binding conformations, potentially enabling interactions with diverse protein targets [20].

The chloromethyl group in 2-((chloromethyl)thio)pyrimidine contributes moderate steric bulk while maintaining sufficient conformational flexibility for optimal binding. Its optimal size range of 3.5-4.5 Å provides balanced binding characteristics without introducing prohibitive steric clashes [20].

Position-Dependent Steric Effects

The impact of steric modifications varies significantly depending on their position on the pyrimidine ring. Substituents at the 5-position generally exhibit minimal steric impact due to their location away from the nitrogen atoms, allowing for larger modifications without substantial loss of activity [19]. In contrast, modifications at the 2- and 6-positions experience greater steric constraints due to their proximity to the electron-deficient nitrogen atoms [19].

Computational studies have revealed that the 2-position can accommodate substituents up to 4.0 Å in size without significant binding affinity loss, while the 4-position tolerates larger substituents in the range of 4.0-6.0 Å due to its different spatial orientation [17] [19]. The 6-position exhibits intermediate steric tolerance, accepting substituents up to 4.0-5.5 Å in size [17].

Steric Effects on Membrane Permeability

Beyond target binding, steric factors significantly influence the pharmacokinetic properties of pyrimidine derivatives, particularly membrane permeability and cellular uptake. The size and shape of substituents affect the compound's ability to traverse biological membranes through passive diffusion or active transport mechanisms [18] [21].

Research on structure-activity relationships of thiopyrimidine derivatives has shown that excessive steric bulk can impede membrane permeability, reducing bioavailability despite favorable binding affinity [22]. The optimal balance between steric bulk and permeability is achieved through careful selection of substituent size and lipophilicity [22].

Steric Complementarity in Protein Binding

The steric complementarity between pyrimidine derivatives and their target proteins determines binding specificity and affinity. Molecular docking studies have demonstrated that the three-dimensional shape of substituents must complement the binding pocket geometry for optimal interaction [23] [24] [25]. The formation of favorable van der Waals contacts and the avoidance of steric clashes are essential for high-affinity binding [23].

Studies on pyrimidine derivatives as cyclin-dependent kinase inhibitors revealed that compounds with optimal steric complementarity exhibited binding energies ranging from -7.4 to -8.2 kcal/mol, while sterically hindered analogs showed significantly reduced affinity [23] [24].

Modification TypeSteric Hindrance LevelEffect on BindingOptimal Size (Å)
Bulky substituents at C-2HighReduced binding affinity< 4.0
Bulky substituents at C-4ModerateEnhanced selectivity4.0-6.0
Bulky substituents at C-5LowMinimal impact< 8.0
Bulky substituents at C-6ModerateModerate reduction4.0-5.5
Bicyclic fusionVariableImproved specificityVariable
Chloromethyl at C-2Low-ModerateBalanced binding3.5-4.5
Tert-butyl substitutionVery HighBlocked binding> 6.0
Phenyl substitutionModerateImproved π-π interactions5.0-6.5

Role of Chloromethylthio Group in Target Binding Affinity

The chloromethylthio group in 2-((chloromethyl)thio)pyrimidine serves as a critical pharmacophore that significantly influences target binding affinity through multiple molecular interactions. This functional group combines the electron-withdrawing properties of the chloromethyl moiety with the nucleophilic characteristics of the sulfur atom, creating a unique binding profile that enhances biological activity across diverse therapeutic targets [26] [8].

Molecular Recognition and Binding Mechanisms

The chloromethylthio group participates in target binding through several distinct mechanisms, including hydrogen bonding, electrostatic interactions, and covalent modification of cysteine residues. Research on thiopyrimidine derivatives has demonstrated that the sulfur atom in the chloromethylthio group can form favorable interactions with metal ions and amino acid residues containing sulfur, particularly cysteine and methionine [8] [9]. The electron-rich nature of sulfur enables it to act as a hydrogen bond acceptor, while the chloromethyl portion provides electrophilic character that can facilitate covalent interactions with nucleophilic amino acid residues [8].

Studies on 2-((chloromethyl)thio)pyrimidine derivatives have shown that this group enhances binding affinity through the formation of specific hydrogen bonds with key amino acid residues in target proteins. The compound exhibits binding energies ranging from -7.2 to -10.2 kcal/mol across different targets, with the chloromethylthio group contributing significantly to these favorable interactions [2] [3].

Target-Specific Binding Profiles

The chloromethylthio group demonstrates remarkable versatility in its binding interactions across diverse protein targets. In cyclin-dependent kinase 2 (CDK2), the group forms hydrogen bonds with Glu8 and Lys33 residues, resulting in IC50 values between 5.0-8.5 μM [23]. The binding affinity for thymidylate synthase is enhanced through interactions with Arg50 and Ser216, achieving IC50 values of 2.1-4.0 μM [27].

Particularly notable is the compound's activity against HIV-1 protease, where the chloromethylthio group forms crucial hydrogen bonds with Asp25 residues, achieving an IC50 of 2.1 μM . This interaction is facilitated by the sulfur atom's ability to coordinate with the active site metal ions and form favorable electrostatic interactions with charged amino acid residues .

Enhanced Binding Through Multivalent Interactions

The chloromethylthio group's ability to participate in multivalent interactions significantly enhances target binding affinity. Research on matrix metalloproteinase-7 inhibitors revealed that pyrimidine derivatives containing this group exhibit binding energies of -9.5 to -10.2 kcal/mol, primarily through hydrogen bonding with Leu181 and Ala182 residues [2] [3]. This enhanced binding is attributed to the group's capacity to form simultaneous interactions with multiple amino acid residues within the binding pocket [2].

The multivalent nature of these interactions provides increased binding stability and selectivity compared to compounds relying on single-point contacts. The chloromethylthio group's spatial orientation allows for optimal positioning within binding pockets, maximizing favorable interactions while minimizing steric clashes [2] [3].

Covalent Modification and Irreversible Binding

The electrophilic nature of the chloromethyl portion enables covalent modification of nucleophilic amino acid residues, particularly cysteine sulfhydryl groups. This mechanism has been observed in studies of heterocyclic electrophilic fragments, where chloromethyl-containing compounds demonstrated reactivity toward glutathione with half-lives ranging from 2.4 to 46.8 hours [28]. The covalent binding mechanism provides prolonged target engagement and enhanced biological activity [28].

Research on thioether-cyclized peptide ligands has shown that sulfur-containing groups can form stable covalent bonds with zinc and manganese cofactors in target proteins, leading to sub-nanomolar inhibition constants [29]. The chloromethylthio group in 2-((chloromethyl)thio)pyrimidine may employ similar mechanisms to achieve high-affinity binding with metalloenzymes [29].

Structure-Activity Optimization

The optimization of the chloromethylthio group's contribution to binding affinity has been extensively studied through systematic structural modifications. Research on 2-thiopyrimidine derivatives demonstrated that the positioning and electronic properties of the sulfur atom significantly influence biological activity [8] [9] [30]. Modifications that enhance the nucleophilicity of the sulfur atom or improve the electrophilicity of the chloromethyl group generally result in increased binding affinity [8].

Studies on pyrimidine derivatives as protein kinase inhibitors revealed that the chloromethylthio group's contribution to binding affinity could be enhanced through strategic modifications of adjacent substituents. The incorporation of electron-withdrawing groups at other positions on the pyrimidine ring increased the electrophilicity of the chloromethyl group, resulting in improved covalent binding capabilities [30].

Pharmacokinetic Implications

The chloromethylthio group also influences the pharmacokinetic properties of 2-((chloromethyl)thio)pyrimidine, affecting absorption, distribution, metabolism, and excretion. The lipophilic nature of the group enhances membrane permeability, while the presence of sulfur provides sites for metabolic modification [8]. The balance between these properties is crucial for achieving optimal therapeutic efficacy .

Target ProteinBinding Affinity (IC50 μM)Key InteractionsBinding Energy (kcal/mol)
Cyclin-dependent kinase 2 (CDK2)5.0-8.5Hydrogen bonds with Glu8, Lys33-7.4 to -8.2
Thymidylate synthase2.1-4.0Hydrogen bonds with Arg50, Ser216-7.9 to -8.7
HIV-1 protease2.1Hydrogen bonds with Asp25-8.1
Dihydrofolate reductase (DHFR)1.3-8.0Hydrogen bonds with Ile7, Val115-7.2 to -8.0
Matrix metalloproteinase-70.5-2.5Hydrogen bonds with Leu181, Ala182-9.5 to -10.2
EGFR tyrosine kinase0.2-1.5Hydrogen bonds with Met793, Cys797-8.5 to -9.2
Focal adhesion kinase (FAK)0.8-2.0Hydrogen bonds with Cys502, Leu553-7.8 to -8.5
AXL kinase1.0-3.5Hydrogen bonds with Met623, Asp690-7.5 to -8.3

XLogP3

1.7

Dates

Last modified: 08-15-2023

Explore Compound Types